N-ethyl-1-(trifluoromethyl)piperidin-3-amine
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Overview
Description
N-ethyl-1-(trifluoromethyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug development. The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(trifluoromethyl)piperidin-3-amine typically involves the introduction of the trifluoromethyl group and the ethylamine group onto the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine precursor is reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions. The resulting intermediate is then subjected to reductive amination with ethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(trifluoromethyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-ethyl-1-(trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of N-ethyl-1-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(trifluoromethyl)piperidin-3-amine
- N-ethyl-1-(difluoromethyl)piperidin-3-amine
- N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine
Uniqueness
N-ethyl-1-(trifluoromethyl)piperidin-3-amine is unique due to the presence of both the ethylamine and trifluoromethyl groups, which confer enhanced chemical stability and biological activity compared to similar compounds. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C8H15F3N2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
N-ethyl-1-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C8H15F3N2/c1-2-12-7-4-3-5-13(6-7)8(9,10)11/h7,12H,2-6H2,1H3 |
InChI Key |
VZMUIOBIKKJBJD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCCN(C1)C(F)(F)F |
Origin of Product |
United States |
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